1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H12F2O. It is characterized by the presence of a cyclopropane ring and a difluorocyclobutyl group, making it a unique and interesting molecule for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropane derivatives with difluorocyclobutyl intermediates. One common method includes the use of Grignard reagents, where the difluorocyclobutyl group is introduced via a nucleophilic substitution reaction . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluorocyclobutyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the difluorocyclobutyl group, making it less sterically hindered and potentially more reactive.
1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-amine:
Uniqueness
1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and a difluorocyclobutyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H12F2O |
---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H12F2O/c10-9(11)4-7(5-9)3-8(6-12)1-2-8/h6-7H,1-5H2 |
InChI Key |
JHEUQGSYWVBVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2CC(C2)(F)F)C=O |
Origin of Product |
United States |
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